5-Chloroacenaphthene
Overview
Description
5-Chloroacenaphthene is an organic compound that features a combination of a benzene ring and a naphthalene ring with a chlorine atom attached. It is a colorless crystalline solid with a melting point of 63-65°C and a boiling point of 376-378°C . This compound is used primarily as an intermediate in organic synthesis, particularly in the production of fluorescent dyes and pharmaceuticals .
Preparation Methods
The preparation of 5-Chloroacenaphthene can be achieved through several synthetic routes:
Chlorination of Acenaphthene: This method involves the direct chlorination of acenaphthene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial production methods often utilize the chlorination of acenaphthene due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-Chloroacenaphthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5-chloroacenaphthenequinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5-chloroacenaphthenehydroquinone, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloroacenaphthene has several applications in scientific research:
Biology: Research in biology often utilizes this compound to study its effects on biological systems and its potential as a bioactive molecule.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 5-Chloroacenaphthene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
5-Chloroacenaphthene can be compared with other similar compounds such as:
Acenaphthene: Unlike this compound, acenaphthene does not have a chlorine atom, making it less reactive in certain substitution reactions.
5-Bromoacenaphthene: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications due to the larger atomic size and different electronegativity of bromine.
5-Iodoacenaphthene: Similar to this compound, but with an iodine atom, this compound exhibits unique reactivity patterns due to the even larger atomic size and different chemical properties of iodine.
The uniqueness of this compound lies in its specific reactivity patterns and applications, particularly in the synthesis of fluorescent dyes and pharmaceuticals.
Properties
IUPAC Name |
5-chloro-1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFXORSALFWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200078 | |
Record name | Acenaphthene, 5-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5209-33-6 | |
Record name | 5-Chloroacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005209336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acenaphthene, 5-chloro- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloroacenaphthene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XLP66QV9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.